molecular formula C17H19N3O3 B6670705 N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-2-pyridin-3-yloxyacetamide

N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-2-pyridin-3-yloxyacetamide

Cat. No.: B6670705
M. Wt: 313.35 g/mol
InChI Key: MVMKFNMYGBYLSA-DOTOQJQBSA-N
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Description

N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-2-pyridin-3-yloxyacetamide is a chemical compound that features prominently in several fields due to its unique structural and functional properties. The compound consists of two pyridine rings, which contribute to its aromatic nature, and an oxan ring, lending it unique stereochemical characteristics.

Properties

IUPAC Name

N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-2-pyridin-3-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c21-16(12-23-14-3-1-7-19-11-14)20-15-4-2-10-22-17(15)13-5-8-18-9-6-13/h1,3,5-9,11,15,17H,2,4,10,12H2,(H,20,21)/t15-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMKFNMYGBYLSA-DOTOQJQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1)C2=CC=NC=C2)NC(=O)COC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](OC1)C2=CC=NC=C2)NC(=O)COC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-2-pyridin-3-yloxyacetamide involves multiple steps:

  • Formation of the oxan ring: : This step requires a dihydroxylation reaction of an appropriate diene compound under controlled conditions, typically using osmium tetroxide.

  • Pyridine incorporation: : The next step involves a nucleophilic substitution reaction where pyridine is introduced into the oxan ring. This reaction typically utilizes a base such as sodium hydride to facilitate the substitution.

  • Acetamide formation: : The final step is the introduction of the acetamide group through amidation. This reaction can be carried out using acetic anhydride and a suitable catalyst, such as a Lewis acid.

Industrial Production Methods

In an industrial context, the synthesis of this compound would involve the same fundamental steps but scaled up to accommodate larger quantities. This involves the use of industrial reactors and optimized conditions to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-2-pyridin-3-yloxyacetamide can undergo several types of chemical reactions:

  • Oxidation: : This compound can be oxidized at the oxan ring, leading to the formation of various oxidized derivatives.

  • Reduction: : Reductive reactions can occur at the pyridine rings, converting them into piperidine rings under suitable conditions.

  • Substitution: : The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the pyridine rings.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate or chromium trioxide.

  • Reduction: : Commonly achieved using hydrogen gas over a palladium catalyst.

  • Substitution: : Nucleophiles like amines or thiols, often facilitated by basic or acidic conditions.

Major Products Formed

The major products from these reactions include oxidized derivatives of the oxan ring, reduced forms of the pyridine rings, and substituted products with various functional groups replacing hydrogen atoms on the pyridine rings.

Scientific Research Applications

N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-2-pyridin-3-yloxyacetamide finds extensive applications in various fields:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Serves as a ligand in binding studies due to its ability to interact with biological macromolecules.

  • Medicine: : Investigated for its potential pharmacological activities, including anti-inflammatory and neuroprotective effects.

  • Industry: : Utilized in the synthesis of specialty chemicals and as a precursor for polymer production.

Mechanism of Action

The mechanism by which N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-2-pyridin-3-yloxyacetamide exerts its effects involves interaction with specific molecular targets, primarily proteins and enzymes. The pyridine rings enable binding to active sites, while the oxan ring can stabilize the compound's interaction with the target molecule. This compound can modulate the activity of enzymes involved in inflammatory pathways and may influence neurotransmitter systems in the brain.

Comparison with Similar Compounds

Compared to similar compounds, N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-2-pyridin-3-yloxyacetamide stands out due to its unique combination of pyridine and oxan rings. This structure imparts distinct chemical reactivity and biological activity that are not typically seen in simpler analogs.

Similar Compounds

  • N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-acetamide

  • N-[(2R,3S)-2-pyridin-4-yloxy-3-yl]-3-pyridinylamine

  • N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-2-pyridinylmethanol

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical and biological properties.

There you go, a detailed dive into the fascinating world of this compound.

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